molecular formula C12H13N5OS B11572664 4-Amino-1-propylsulfanyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

4-Amino-1-propylsulfanyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B11572664
M. Wt: 275.33 g/mol
InChI Key: FHXAIQTWIMJIAL-UHFFFAOYSA-N
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Description

4-Amino-1-(propylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the triazoloquinazoline family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(propylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(propylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazoloquinazolines .

Scientific Research Applications

4-Amino-1-(propylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1-(propylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.

    Anticancer Activity: It induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(methylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
  • 4-Amino-1-(ethylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
  • 4-Amino-1-(butylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Uniqueness

4-Amino-1-(propylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific propylsulfanyl substitution, which enhances its biological activity and selectivity compared to other similar compounds. This substitution also affects its solubility and pharmacokinetic properties, making it a promising candidate for further drug development .

Properties

Molecular Formula

C12H13N5OS

Molecular Weight

275.33 g/mol

IUPAC Name

4-amino-1-propylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C12H13N5OS/c1-2-7-19-12-15-14-11-16(12)9-6-4-3-5-8(9)10(18)17(11)13/h3-6H,2,7,13H2,1H3

InChI Key

FHXAIQTWIMJIAL-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C2N1C3=CC=CC=C3C(=O)N2N

Origin of Product

United States

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